9alpha-Fluoroprednisolone acetate
Description
Properties
IUPAC Name |
[2-(9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29FO6/c1-13(25)30-12-19(28)22(29)9-7-16-17-5-4-14-10-15(26)6-8-20(14,2)23(17,24)18(27)11-21(16,22)3/h6,8,10,16-18,27,29H,4-5,7,9,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOCUOMKMBMEYQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29FO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70859340 | |
| Record name | CERAPP_13527 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70859340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Historical Context of Fluorinated Corticosteroid Research
The journey into the world of fluorinated corticosteroids began in the mid-20th century, a period marked by intense efforts to enhance the therapeutic properties of natural adrenal cortex hormones. Following the landmark discovery of the anti-inflammatory effects of cortisone (B1669442), researchers sought to create synthetic analogues with increased potency and reduced side effects. rsc.orgnih.gov A pivotal moment in this endeavor was the introduction of a fluorine atom into the steroid nucleus.
In 1954, Josef Fried and Emily F. Sabo published their seminal work on the synthesis of 9α-fluoro derivatives of cortisone and hydrocortisone (B1673445). acs.org This strategic modification at the 9-alpha position of the steroid molecule resulted in a dramatic enhancement of glucocorticoid and mineralocorticoid activity. This discovery opened a new frontier in medicinal chemistry, demonstrating that the addition of a halogen could profoundly influence the biological profile of a steroid. The preparation of 9α-fluoro-analogues of prednisolone (B192156) acetate (B1210297) from 11:20-diketones of the 5α-series further expanded the arsenal (B13267) of potent synthetic corticosteroids available for research. rsc.org This era of innovation laid the groundwork for the development of a wide array of fluorinated steroids that would become mainstays in various therapeutic areas. clinexprheumatol.org
Current Research Landscape and Significance of 9alpha Fluoroprednisolone Acetate
Decades after its initial synthesis, 9alpha-Fluoroprednisolone acetate (B1210297) remains a relevant subject of academic inquiry. Its significance lies not only in its biological activity but also as a model compound for studying various aspects of steroid chemistry and metabolism.
Current research often utilizes 9alpha-Fluoroprednisolone acetate in the development and validation of analytical techniques. For instance, studies have focused on the identification and characterization of related substances and impurities that can arise during its synthesis. nih.gov High-performance liquid chromatography (HPLC) coupled with diode array detection and mass spectrometry has been employed to identify potential byproducts such as 9-alpha-fluorohydrocortisone acetate and 9-alpha-bromoprednisolone acetate. nih.gov This type of research is crucial for ensuring the purity and quality of pharmaceutical compounds.
Furthermore, the metabolism of 9alpha-fluorinated steroids, including 9alpha-Fluoroprednisolone acetate, is an active area of investigation. Studies have examined its conversion in biological systems, such as the human kidney, providing insights into the enzymatic processes that govern its activity and clearance. nih.gov Research has also explored the effects of 9alpha-Fluoroprednisolone acetate in various biological models, such as its impact on milk synthesis and the cellular composition of milk. nih.govnih.gov Additionally, fluorine-substituted corticosteroids, including derivatives related to 9alpha-Fluoroprednisolone acetate, have been investigated as potential receptor-based imaging agents for positron emission tomography (PET) of the brain. nih.govuaeu.ac.ae
Evolution of Research Paradigms in Synthetic Glucocorticoid Chemistry
Advanced Synthetic Routes to 9alpha-Fluoroprednisolone Acetate
The synthesis of 9alpha-fluoroprednisolone acetate is a multi-step process that hinges on the precise introduction of a fluorine atom at the 9-alpha position and subsequent esterification. Modern synthetic strategies focus on achieving high stereoselectivity and yield.
Stereoselective Fluorination Techniques
The introduction of the 9α-fluoro group is a critical step that significantly enhances the glucocorticoid activity of the steroid. A common and effective method for this transformation involves the opening of a 9β,11β-epoxide precursor with a fluorine source.
A key intermediate in this synthesis is 9β,11β-epoxy-17α,21-dihydroxypregna-1,4-diene-3,20-dione 21-acetate. The reaction of this epoxide with hydrogen fluoride (B91410) (HF) proceeds with high stereoselectivity, leading to the formation of the desired 9α-fluoro-11β-hydroxy steroid. prepchem.comgoogle.com This regioselective and stereoselective ring-opening is a cornerstone of fluorinated corticosteroid synthesis.
Electrophilic fluorinating agents, such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), have also been investigated for the fluorination of steroids. google.com While these reagents offer an alternative to the use of hazardous HF, the stereoselectivity can be influenced by the substrate and reaction conditions.
Optimized Esterification and Acylation Strategies
The final step in the synthesis of 9alpha-fluoroprednisolone acetate is the esterification of the 21-hydroxyl group of 9alpha-fluoroprednisolone. This transformation is crucial for modulating the drug's pharmacokinetic properties. While traditional chemical acetylation methods using acetic anhydride (B1165640) or acetyl chloride are effective, they can sometimes lack regioselectivity, especially in the presence of other hydroxyl groups. ut.ac.ir
To address this, enzymatic acylation has emerged as a highly specific and efficient alternative. For instance, enzymes from Clostridium sporogenes have been shown to selectively acetylate the 21-hydroxyl group of various corticosteroids. rsc.org This enzymatic approach offers a green and highly regioselective method for the synthesis of corticosteroid esters. A recent review highlighted the discovery of a highly regio- and stereo-selective acetyltransferase, AmAT19, from Astragalus membranaceus, further underscoring the potential of enzymatic methods in steroid modification. prepchem.com
The development of novel ester derivatives of prednisolone (B192156), such as nitro esters, has also been explored to enhance therapeutic profiles. These syntheses typically involve the esterification of the 21-hydroxyl group using various linkers, demonstrating the versatility of this position for chemical modification. nih.gov
Development of Novel Steroid Precursor Derivatization
The synthesis of 9alpha-fluoroprednisolone acetate relies heavily on the availability of appropriately derivatized steroid precursors. A pivotal precursor is the aforementioned 9β,11β-epoxy-17α,21-dihydroxypregna-1,4-diene-3,20-dione 21-acetate. The formation of this epoxide is a key derivatization step, often achieved from prednisolone through a series of reactions. researchgate.net
Furthermore, the introduction of the Δ1-double bond to create the prednisolone backbone from a hydrocortisone (B1673445) precursor is a critical derivatization. This is often accomplished through microbial 1-dehydrogenation, a well-established industrial process. For instance, Arthrobacter simplex is known to efficiently catalyze the Δ1-dehydrogenation of hydrocortisone acetate to produce prednisolone acetate. This enzymatic transformation is a cornerstone in the synthesis of many potent corticosteroids.
Investigation of Chemical Transformation Pathways
Understanding the chemical stability and degradation pathways of 9alpha-fluoroprednisolone acetate is crucial for its formulation and therapeutic use. This involves studying its susceptibility to hydrolysis and oxidation.
Hydrolytic Degradation Kinetics and Mechanisms
The acetate ester at the C-21 position of 9alpha-fluoroprednisolone acetate is susceptible to hydrolysis, which would release the active alcohol, 9alpha-fluoroprednisolone (also known as isoflupredone). The kinetics of this degradation are critical for determining the shelf-life and stability of formulations.
A study on the hydrolytic degradation of fludrocortisone (B194907) acetate, a structurally similar 9-alpha-fluorinated corticosteroid acetate, provides valuable insights. The degradation of fludrocortisone acetate in solution was found to follow first-order kinetics. The rate of degradation was significantly influenced by temperature. This suggests that the hydrolysis of the 21-acetate ester is the primary pathway for degradation under aqueous conditions.
Table 1: Hydrolytic Degradation of Fludrocortisone Acetate in Solution
| Temperature (°C) | Half-life (t½) |
| 4 | Stable for at least 60 days |
| 23 | 11 days (from powder) |
| 40 | Forced degradation observed |
Data inferred from a study on fludrocortisone acetate solutions prepared from powder. The study indicated that at 4°C, the solution was stable for at least 60 days, while at 23°C, the t90 (time to reach 90% of initial concentration) was 11 days.
Oxidative Transformation Pathways and Metabolite Precursors
The metabolic fate of 9alpha-fluoroprednisolone acetate involves oxidative transformations. The primary metabolite is the active alcohol, 9alpha-fluoroprednisolone (isoflupredone), formed by the hydrolysis of the acetate ester. wikipedia.org
Further metabolism of 9alpha-fluorinated steroids has been studied. In human kidney slices, 9alpha-fluorocortisol is weakly oxidized to 9alpha-fluorocortisone, while the reverse reduction is highly effective. nih.gov This suggests that the 11-keto metabolite could be a potential, though likely minor, transformation product of 9alpha-fluoroprednisolone.
Forced degradation studies are a valuable tool for identifying potential degradation products under various stress conditions, including oxidation. researchgate.netresearchgate.netnih.gov Studies on other corticosteroids have shown that oxidative degradation can lead to a variety of products. For instance, the S-oxidative degradation of the corticosteroid tipredane (B1236698) has been shown to yield diastereoisomeric disulphoxides. While not directly analogous, this highlights the potential for complex oxidative transformations in steroid molecules.
Photolytic Stability Investigations and Product Characterization
The photolytic stability of a pharmaceutical compound is a critical parameter, as exposure to light during manufacturing, storage, or administration can lead to the formation of degradation products, potentially altering the therapeutic efficacy and safety profile of the drug. While specific, in-depth photostability studies on 9alpha-Fluoroprednisolone acetate are not extensively documented in publicly available literature, valuable insights can be drawn from research on structurally analogous corticosteroids, such as prednisolone, prednisone, and dexamethasone (B1670325). These studies provide a framework for understanding the potential photochemical behavior of 9alpha-Fluoroprednisolone acetate.
Investigations into the photochemistry of corticosteroids reveal that these molecules can undergo degradation through several pathways upon exposure to ultraviolet (UV) radiation. The presence of a α,β-unsaturated ketone in the A-ring and the dihydroxyacetone side chain at C-17 are key chromophores that absorb UV light, initiating photochemical reactions.
Research on prednisolone, a close structural relative of 9alpha-Fluoroprednisolone acetate, has shown that it is susceptible to photodegradation. Studies involving UV irradiation have demonstrated that prednisolone can participate in photochemical processes leading to its decomposition. These reactions can involve both unimolecular photorearrangements, such as Norrish Type I and Type II reactions originating from the carbonyl groups, and reactions mediated by reactive oxygen species (ROS). The generation of excited triplet states upon UV absorption can lead to the formation of singlet oxygen and hydroxyl radicals, which in turn can attack the corticosteroid molecule, contributing to its degradation.
A study on the stress degradation of prednisolone acetate under various conditions, including photochemical stress, revealed significant degradation upon exposure to light. nih.gov In this particular study, prednisolone acetate exhibited 100% degradation under photochemical conditions, leading to the formation of multiple degradation products. nih.gov These products were separated using thin-layer chromatography (TLC), and their retention factors (Rf) were determined, indicating a complex mixture of photoproducts. nih.gov
The primary sites of photodegradation in corticosteroids like prednisolone and by extension, potentially 9alpha-Fluoroprednisolone acetate, are the dihydroxyacetone side chain and the A-ring. The side chain is known to be susceptible to oxidative cleavage. For other corticosteroids, degradation mechanisms have been reported to involve the D-ring and the 1,3-dihydroxyacetone (B48652) side chain.
Given the lack of direct experimental data on the photoproducts of 9alpha-Fluoroprednisolone acetate, the following table presents potential degradation products based on the known photolytic pathways of structurally similar corticosteroids. It is important to note that these are hypothesized products and require experimental verification.
Potential Photodegradation Products of 9alpha-Fluoroprednisolone Acetate (Hypothesized)
| Potential Product Name | Potential Molecular Formula | Probable Origin |
| 9-fluoro-17-(1-hydroxy-2-oxoethyl)-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-3,11,17-triol | C21H27FO5 | Oxidation and cleavage of the C20-C21 bond |
| 2-(9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl)-2-oxoacetaldehyde | C23H27FO5 | Oxidation of the C21-hydroxyl group |
| 9-fluoro-11-hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-17-carboxylic acid | C20H23FO5 | Further oxidation of the side chain |
| Lumiprednisolone acetate analogue | C23H29FO6 | Photochemical rearrangement of the A-ring |
This table is for illustrative purposes and is based on degradation pathways observed for other corticosteroids. The actual photoproducts of 9alpha-Fluoroprednisolone acetate would need to be confirmed through experimental studies.
Characterization of these potential photoproducts would typically involve a combination of advanced analytical techniques. High-performance liquid chromatography (HPLC) with photodiode array (PDA) detection is a primary tool for separating the degradation products and obtaining their UV spectra. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is indispensable for determining the molecular weights of the products and providing structural information through fragmentation analysis. For unambiguous structure elucidation of novel impurities, isolation of the individual products followed by nuclear magnetic resonance (NMR) spectroscopy would be necessary.
Conformational Analysis and Stereochemical Impact on Molecular Interactions
The rigid chair-like conformation of the cyclohexane (B81311) rings in the steroid backbone is further stabilized by the 9α-fluoro substitution. This stereochemical arrangement is crucial for optimal interaction with the amino acid residues in the ligand-binding domain (LBD) of the GR. The acetate group at the C21 position also contributes to the molecule's interaction profile, influencing its solubility and binding kinetics.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Fluorinated Steroids
Quantitative Structure-Activity Relationship (QSAR) models are pivotal in understanding how the chemical structure of fluorinated steroids relates to their biological activity. nih.gov These computational models use statistical methods to correlate variations in chemical structure with changes in biological effect. nih.gov For fluorinated corticosteroids like 9alpha-Fluoroprednisolone acetate, QSAR studies help in predicting the binding affinity to the glucocorticoid receptor and other biological activities.
The development of QSAR models for fluorinated steroids involves the calculation of various molecular descriptors. kg.ac.rs These descriptors can be broadly categorized as electronic, steric, and hydrophobic.
| Descriptor Type | Examples | Relevance to Fluorinated Steroids |
| Electronic | Partial atomic charges, Dipole moment, Electronegativity | The high electronegativity of the fluorine atom significantly alters the electronic distribution of the steroid, which is a key factor in receptor binding. |
| Steric | Molecular volume, Surface area, Molar refractivity | The size and shape of the steroid and its substituents determine the goodness of fit within the receptor's binding pocket. |
| Hydrophobic | LogP, Polar surface area | These descriptors influence the steroid's ability to cross cell membranes and its interactions with the hydrophobic regions of the receptor. |
This table illustrates the types of descriptors used in QSAR models for fluorinated steroids and their importance.
QSAR studies have demonstrated that the introduction of a 9α-fluoro group generally enhances glucocorticoid activity. The models help in quantifying this effect and in predicting the activity of novel, yet-to-be-synthesized analogues. researchgate.net However, the predictive power of these models can be limited when dealing with structurally diverse sets of compounds. nih.gov
Molecular Docking and Receptor Interaction Dynamics
Molecular docking simulations provide a detailed view of how 9alpha-Fluoroprednisolone acetate interacts with the glucocorticoid receptor at an atomic level. These computational techniques predict the preferred orientation of the ligand when bound to the receptor and estimate the strength of the interaction.
The binding of a glucocorticoid to the GR is the initial event that triggers a cascade of molecular events leading to the modulation of gene expression. researchgate.net The affinity of this binding is a key determinant of the compound's potency. The 9α-fluoro group in 9alpha-Fluoroprednisolone acetate significantly enhances its binding affinity for the GR compared to its non-fluorinated parent compound, prednisolone. This increased affinity is attributed to favorable electronic and steric interactions within the receptor's ligand-binding domain.
| Compound | Relative Binding Affinity (RBA) for GR (%) |
| Dexamethasone | 100 |
| 9alpha-Fluoroprednisolone acetate | High (specific values vary across studies) |
| Prednisolone | ~19 |
| Cortisol | ~10 |
This table provides a comparison of the relative binding affinities of various glucocorticoids to the glucocorticoid receptor, with Dexamethasone set as the reference.
Upon binding of 9alpha-Fluoroprednisolone acetate, the glucocorticoid receptor undergoes significant conformational changes. nih.gov This ligand-induced fit is essential for the receptor's subsequent interactions with co-regulator proteins and DNA. nih.gov The binding of the agonist stabilizes an active conformation of the receptor, particularly in the activation function 2 (AF-2) region, which is crucial for transcriptional activation. nih.gov
The interaction of the ligand with specific amino acid residues in the binding pocket, such as Gln570, Arg611, and Gln642, is critical for inducing the correct conformational change. The 9α-fluoro group can influence these interactions, leading to a more stable and active receptor-ligand complex. The conformational changes induced by agonist binding facilitate the dissociation of heat shock proteins, nuclear translocation of the receptor, and its dimerization. wikipedia.org
Rational Design and Synthesis of 9alpha-Fluoroprednisolone Acetate Analogues and Prodrugs
The rational design of new analogues of 9alpha-Fluoroprednisolone acetate aims to improve its therapeutic index by enhancing its efficacy while minimizing undesirable effects. nih.gov This involves modifying the chemical structure to achieve greater selectivity for the glucocorticoid receptor and to modulate its downstream signaling pathways. nih.govnih.gov
The development of selective glucocorticoid receptor modulators (SEGRMs) is a key strategy in modern steroid research. wikipedia.org The goal is to create compounds that preferentially induce transrepression (associated with anti-inflammatory effects) over transactivation (linked to metabolic side effects). nih.gov
Key design principles include:
Modification of the steroid backbone: Introducing different substituents at various positions to alter the binding mode and receptor conformation.
Prodrug strategies: Synthesizing inactive precursors that are converted to the active drug at the target site, thereby increasing local efficacy and reducing systemic exposure.
The design of these new agents often relies on a deep understanding of the GR's structure and its interactions with various ligands, which is greatly aided by computational methods like molecular docking and QSAR. researchgate.netnih.gov
Synthetic Strategies for Novel Ester Derivatives and Antedrug Concepts
The development of novel ester derivatives of 9α-Fluoroprednisolone acetate has been a key area of research, largely driven by the "antedrug" concept. An antedrug is a pharmacologically active compound designed to undergo predictable and rapid biotransformation into an inactive and readily excretable metabolite upon entering systemic circulation. drugbank.com This approach aims to localize the drug's effect and minimize systemic side effects, thereby enhancing its therapeutic index. drugbank.com
A notable application of this concept involves the synthesis of 16-alkoxycarbonyl derivatives of 9α-fluoro-11β,17α,21-trihydroxy-3,20-dioxo-pregna-1,4-diene, a close structural analog of 9α-Fluoroprednisolone. In one study, methyl, ethyl, propyl, and butyl 16-carboxylate esters were synthesized. These compounds demonstrated significant binding affinity for the glucocorticoid receptor and potent anti-inflammatory activity. nih.gov The key to their design as antedrugs lies in their metabolic fate; they are rapidly hydrolyzed in plasma to the corresponding inactive 16-carboxylic acid metabolite. nih.gov
The synthesis of these derivatives often involves multi-step processes. A general approach to obtaining 16,17-unsaturated glucocorticoids, which are key intermediates, is through the elimination of a 17-acyloxy group. nih.gov A more direct method takes advantage of the steric hindrance of the 11β-hydroxyl group, allowing for selective esterification at the 17α-position with bulky reagents, followed by deacylation to introduce the 16,17-double bond. nih.gov
The following table summarizes the findings for several synthesized 16-alkoxycarbonyl derivatives based on the antedrug concept. nih.gov
| Compound | Derivative | Glucocorticoid Receptor Binding Affinity (IC₅₀, nM) | Inhibition of NO Production (IC₅₀, nM) | Plasma Hydrolysis Half-life (t₁/₂, min) |
| FP16CM | Methyl 16-carboxylate | 15.8 | 25.5 | 29.4 |
| FP16CE | Ethyl 16-carboxylate | 22.4 | 48.9 | 16.9 |
| FP16CP | Propyl 16-carboxylate | 28.2 | 60.1 | 21.4 |
| FP16CB | Butyl 16-carboxylate | 35.5 | 72.3 | 3.2 |
| Prednisolone | (Reference) | 12.6 | 20.3 | - |
This table is based on data from a study on 16-alkoxycarbonyl derivatives of a 9α-fluoroprednisolone analog. nih.gov
The data indicate that while the methyl derivative (FP16CM) showed the highest receptor affinity and inhibitory activity, comparable to prednisolone, the butyl derivative (FP16CB) exhibited the most rapid hydrolysis, a desirable characteristic for an antedrug. nih.gov These findings underscore the potential of synthetic strategies focused on ester derivatives to create safer steroidal anti-inflammatory agents. nih.gov
X-ray Crystallography Studies of Steroid Derivatives and Receptor Complexes
X-ray crystallography has been an indispensable tool for elucidating the three-dimensional structures of steroid derivatives, including 9α-Fluoroprednisolone acetate, and their complexes with receptors. This has provided critical insights into structure-activity relationships and the molecular basis of their pharmacological action.
The crystal structure of 9α-Fluoroprednisolone acetate (also known as 9α-fluorocortisol acetate) has been determined in two different crystalline forms: a monoclinic propanol (B110389) solvate and a tetragonal unsolvated form. nih.gov These studies revealed significant conformational flexibility, particularly in the A-ring of the steroid nucleus, which can be influenced by crystal packing forces. nih.gov In the tetragonal crystal form, the A-ring was found to be disordered, existing in both a normal and an inverted conformation. nih.gov Conversely, the A-ring in the monoclinic solvate adopted the normal 1α,2β half-chair conformation. nih.gov These differences highlight the conformational adaptability of the molecule. nih.gov
Below is a table summarizing the crystallographic data for the two forms of 9α-Fluoroprednisolone acetate. nih.gov
| Crystal Form | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z |
| Monoclinic (Propanol solvate) | P2₁ | 7.470 | 14.78 | 12.310 | 105.2 | 2 |
| Tetragonal (Unsolvated) | P4₁2₁2 | 9.208 | 9.208 | 49.284 | 90 | 8 |
This table is based on published crystallographic data for 9α-fluorocortisol acetate. nih.gov
Furthermore, understanding the interaction of 9α-Fluoroprednisolone acetate with its target, the glucocorticoid receptor (GR), has been greatly advanced by X-ray crystallography studies of the receptor's ligand-binding domain (LBD). While a crystal structure of the GR in complex with 9α-Fluoroprednisolone acetate itself is not publicly available, structures of the GR-LBD with other potent synthetic glucocorticoids like dexamethasone have been solved. drugbank.comnih.gov
These studies reveal that the GR-LBD adopts a canonical α-helical sandwich fold, characteristic of nuclear receptors. mdpi.com The steroid ligand is buried within a hydrophobic ligand-binding pocket, where it makes specific hydrogen bonds and van der Waals contacts that stabilize the active conformation of the receptor. nih.gov For instance, the crystal structure of the human GR-LBD bound to dexamethasone shows key interactions that are crucial for high-affinity binding and subsequent coactivator recruitment. drugbank.comnih.gov A surprising finding from these studies was a novel dimerization interface for the GR-LBD, involving the formation of an intermolecular β-sheet, which is important for GR-mediated gene activation. drugbank.comnih.gov The detailed structural information derived from these crystallographic analyses provides a rational basis for the design of new glucocorticoid ligands with improved pharmacological profiles. drugbank.comnih.govnih.gov
The following table lists relevant Protein Data Bank (PDB) entries for the glucocorticoid receptor LBD in complex with steroidal agonists.
| PDB ID | Ligand | Resolution (Å) | Description |
| 1M2Z | Dexamethasone | 2.50 | Crystal structure of the human glucocorticoid receptor LBD in complex with dexamethasone and a TIF2 coactivator peptide. drugbank.comnih.gov |
| 5UC3 | Dexamethasone | 1.95 | Crystal structure of an ancestral glucocorticoid receptor LBD in complex with dexamethasone and PGC1α coactivator. nih.gov |
| 5UC4 | Hydrocortisone | 2.05 | Crystal structure of an ancestral glucocorticoid receptor LBD in complex with hydrocortisone and PGC1α coactivator. nih.gov |
Mechanistic and Biochemical Investigations
Cellular and Subcellular Mechanisms of Action
The biological effects of 9alpha-Fluoroprednisolone acetate (B1210297), a synthetic glucocorticoid, are primarily mediated through its interaction with the glucocorticoid receptor (GR). These interactions trigger a cascade of molecular events that can be broadly categorized into genomic and non-genomic pathways, ultimately leading to the modulation of various cellular processes.
Glucocorticoid Receptor Translocation and Gene Regulatory Pathways
Upon entering the cell, 9alpha-Fluoroprednisolone acetate binds to the cytosolic glucocorticoid receptor, a member of the nuclear receptor superfamily. This binding event induces a conformational change in the receptor, leading to the dissociation of a chaperone protein complex, which includes heat shock proteins (HSPs). The activated ligand-receptor complex then translocates from the cytoplasm into the nucleus. nih.gov
Within the nucleus, the 9alpha-Fluoroprednisolone acetate-GR complex can modulate gene expression through several mechanisms. The primary mechanism involves the binding of the GR to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. mdpi.com This interaction can either enhance (transactivation) or suppress (transrepression) the transcription of these genes.
| Compound | Relative Binding Affinity for Glucocorticoid Receptor (Compared to Dexamethasone) | Reference |
| Dexamethasone (B1670325) | 100 | nih.gov |
| Triamcinolone (B434) Acetonide | ~250 | nih.gov |
| Budesonide (22R-epimer) | ~1400 | nih.gov |
| 9α-Fluoro-budesonide (22R-epimer) | Slightly decreased vs. Budesonide | nih.gov |
| Hydrocortisone-21-acetate | Lower than Hydrocortisone (B1673445) | nih.gov |
| Betamethasone-21-acetate | Lower than Betamethasone | nih.gov |
Furthermore, the GR can also influence gene expression indirectly by interacting with other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), without directly binding to DNA. nih.govmdpi.com This protein-protein interaction can lead to the repression of pro-inflammatory genes that are under the control of NF-κB and AP-1. researchgate.netnih.govnih.gov
Modulation of Intracellular Signaling Cascades by 9alpha-Fluoroprednisolone Acetate
Beyond its direct genomic effects, 9alpha-Fluoroprednisolone acetate can modulate various intracellular signaling cascades. A key aspect of its anti-inflammatory action is the inhibition of the NF-κB and AP-1 signaling pathways. researchgate.netnih.gov These transcription factors are central to the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. By interfering with their activity, glucocorticoids can effectively dampen the inflammatory response.
The interaction between the glucocorticoid receptor and these signaling pathways is complex. The activated GR can physically interact with components of the NF-κB and AP-1 complexes, preventing their binding to DNA and subsequent gene activation. mdpi.com This tethering mechanism is a crucial component of the transrepressive effects of glucocorticoids.
Moreover, glucocorticoids can influence other signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathways. nih.gov While the precise effects of 9alpha-Fluoroprednisolone acetate on these cascades have not been extensively studied, it is plausible that it shares the broader modulatory activities of other glucocorticoids.
Non-Genomic Actions of Steroid Derivatives in Cellular Models
In addition to the well-established genomic mechanisms that occur over hours, glucocorticoids, including likely 9alpha-Fluoroprednisolone acetate, can elicit rapid, non-genomic effects that are independent of gene transcription and protein synthesis. nih.govnih.gov These actions are often initiated at the plasma membrane and can occur within seconds to minutes. researchgate.net
One proposed mechanism for these rapid effects is the interaction of the steroid with putative membrane-bound glucocorticoid receptors (mGRs). nih.gov The existence and nature of these receptors are still under investigation, but they are thought to be distinct from the classical cytosolic GR.
In Vitro Biochemical Interaction Profiling
The biochemical interactions of 9alpha-Fluoroprednisolone acetate, including its metabolic fate and binding to plasma proteins, are critical determinants of its pharmacokinetic and pharmacodynamic properties.
Enzymatic Biotransformation and Metabolic Enzyme Interaction Studies (e.g., Cytochrome P450, Esterases)
The metabolism of 9alpha-Fluoroprednisolone acetate is expected to proceed through two primary pathways: hydroxylation by cytochrome P450 (CYP) enzymes and hydrolysis of the acetate ester by esterases.
The fluorination at the 9-alpha position generally increases the metabolic stability of the steroid nucleus. However, like many other corticosteroids, it is likely a substrate for CYP3A4, a major drug-metabolizing enzyme in the liver and intestine. nih.gov Hydroxylation reactions catalyzed by CYP3A4 would lead to more polar metabolites that can be more readily excreted.
The 21-acetate ester group is susceptible to hydrolysis by various esterases present in the plasma and tissues, such as carboxylesterases. nih.gov This enzymatic cleavage would release the active alcohol, 9alpha-Fluoroprednisolone. The rate of this hydrolysis can significantly influence the onset and duration of the drug's action. The kinetics of this hydrolysis can be influenced by the steric hindrance around the ester group. nih.govresearchgate.net
| Enzyme Family | Potential Role in Metabolism of 9alpha-Fluoroprednisolone Acetate | Expected Consequence |
| Cytochrome P450 (specifically CYP3A4) | Hydroxylation of the steroid nucleus | Formation of more polar, inactive metabolites for excretion |
| Esterases (e.g., Carboxylesterases) | Hydrolysis of the 21-acetate ester | Conversion to the active alcohol form (9alpha-Fluoroprednisolone) |
Plasma Protein Binding Dynamics and Equilibrium Dialysis Studies
In the bloodstream, 9alpha-Fluoroprednisolone acetate, like other corticosteroids, is subject to binding to plasma proteins. The two main binding proteins are corticosteroid-binding globulin (transcortin) and albumin. nih.govresearchgate.net
Transcortin is a high-affinity, low-capacity binding protein, while albumin has a lower affinity but a much higher capacity. nih.gov The binding to these proteins is a reversible equilibrium, and only the unbound (free) fraction of the drug is pharmacologically active and available to diffuse into tissues and interact with glucocorticoid receptors. researchgate.netresearchgate.net
The extent of plasma protein binding can be determined using techniques such as equilibrium dialysis. researchgate.netbohrium.com Studies on the closely related compound prednisolone (B192156) have shown that its binding to plasma proteins is concentration-dependent. researchgate.net Prednisolone exhibits a higher affinity for transcortin compared to prednisone. nih.gov It is anticipated that 9alpha-Fluoroprednisolone acetate would also display significant binding to both transcortin and albumin, influencing its distribution and clearance.
| Plasma Protein | Binding Characteristics for Corticosteroids | Implication for 9alpha-Fluoroprednisolone Acetate |
| Corticosteroid-Binding Globulin (Transcortin) | High affinity, low capacity | Likely a significant carrier, influencing the free fraction at lower concentrations. nih.govnih.gov |
| Albumin | Low affinity, high capacity | Acts as a major reservoir for the drug in the plasma. nih.govresearchgate.net |
Influence on Endogenous Metabolic Pathways in Model Systems
Glucocorticoids, including fluorinated derivatives, are known to exert significant effects on carbohydrate metabolism, often leading to hyperglycemia. nih.gov This is a well-documented class effect. Fludrocortisone (B194907), a synthetic corticosteroid that is structurally similar to 9alpha-Fluoroprednisolone, can cause hyperglycemia, and monitoring of blood glucose levels is often recommended during therapy. nih.gov The mechanisms underlying glucocorticoid-induced hyperglycemia are multifactorial and involve actions at various cellular levels.
At the cellular level, corticosteroids can induce insulin (B600854) resistance. oup.com While the primary clinical use of fludrocortisone acetate is for its mineralocorticoid activity, it also possesses glucocorticoid effects that can influence glucose, protein, and lipid metabolism. patsnap.com Glucocorticoids can impair the action of insulin, a key hormone in glucose uptake and utilization by peripheral tissues. This can lead to decreased glucose uptake by cells, contributing to elevated blood glucose levels.
Furthermore, some studies suggest that glucocorticoids may interact with other signaling pathways that regulate glucose metabolism. For instance, in certain cancer cell lines, the absence of ATP-citrate lyase (ACLY), an enzyme involved in lipogenesis, can be compensated for by exogenous acetate to support cell proliferation, highlighting a link between acetate metabolism and cellular energy pathways that could indirectly influence glucose utilization. gpnotebook.com
9alpha-Fluoroprednisolone acetate, through its mineralocorticoid activity, plays a crucial role in the regulation of electrolyte and water balance. Mineralocorticoids act primarily on the distal tubules and collecting ducts of the kidneys to modulate ion transport. patsnap.comgpnotebook.com
The principal mechanism of action involves the stimulation of sodium reabsorption from the renal tubules back into the bloodstream. patsnap.com This is achieved by binding to mineralocorticoid receptors in the cytoplasm of renal epithelial cells. The resulting receptor-hormone complex translocates to the nucleus and regulates the production of proteins that alter membrane permeability to ions. gpnotebook.com Specifically, mineralocorticoids are thought to increase the number of sodium channels on the apical membrane of the cells, facilitating passive sodium influx, and to enhance the activity of the Na+/K+-ATPase pump on the basolateral membrane, which actively transports sodium out of the cell and into the peritubular fluid. gpnotebook.com
This enhanced sodium reabsorption is coupled with an increased excretion of potassium and hydrogen ions into the urine. patsnap.com The potent mineralocorticoid effects of fluorinated corticosteroids like fludrocortisone (9-alpha-fluorocortisol) are well-established. nih.govgpnotebook.com In clinical settings, aldosterone (B195564) analogues such as 9-alpha fluorohydrocortisone acetate are utilized to enhance the renal excretion of potassium in conditions like hyperkalemia. medscape.com
The effects of mineralocorticoids on electrolyte transport can be summarized by three main theories:
The Sodium Pump Theory: Increased activity of the Na+/K+-ATPase on the capillary side of the renal tubule cell, leading to active sodium reabsorption and potassium excretion. gpnotebook.com
The Permease Theory: An increase in the number of sodium channels on the apical membrane, enhancing passive sodium influx. gpnotebook.com
The Metabolic Theory: An increased supply of ATP from mitochondria to power the Na+/K+-ATPase. gpnotebook.com
Protein Metabolism
Glucocorticoids have significant, and often catabolic, effects on protein metabolism, particularly in skeletal muscle. In vitro studies using isolated soleus muscles have demonstrated that glucocorticoids can directly decrease the rates of both protein synthesis and protein breakdown. portlandpress.comnih.gov Synthetic glucocorticoids like dexamethasone have been shown to be more potent than naturally occurring corticosteroids in inducing these changes at low concentrations. portlandpress.com
The mechanisms underlying these effects are complex. Glucocorticoids can inhibit the transport of amino acids into muscle cells, thereby limiting the substrates available for protein synthesis. bioscientifica.com They also interfere with key signaling pathways that promote protein synthesis, such as the one involving the mammalian target of rapamycin (B549165) (mTOR). mdpi.com Specifically, glucocorticoids can inhibit the stimulatory effects of insulin and insulin-like growth factor-I (IGF-I) on the phosphorylation of downstream targets of mTOR that are crucial for the initiation of mRNA translation. bioscientifica.commdpi.com
The table below summarizes the effects of dexamethasone on protein turnover in cultured avian fast skeletal myofibers. nasa.gov
| Parameter | Effect of Dexamethasone (10⁻⁸ M) |
| Total Protein Content | 42-74% decrease |
| Total Protein Synthesis Rate | 38-56% decrease |
| Myosin Heavy Chain (MHC) Content | 86% decrease |
| MHC Synthesis Rate | 44% decrease |
| Fibronectin Synthesis Rate | 29% decrease |
Lipid Metabolism
The influence of glucocorticoids on lipid metabolism is multifaceted, with effects that can appear contradictory. nih.gov They are known to regulate the breakdown and generation of lipids in adipose tissue. utoronto.ca
In adipocytes, glucocorticoids can directly stimulate lipolysis, the breakdown of triglycerides into free fatty acids (FFAs) and glycerol. oup.comnih.gov This action is dose- and time-dependent and can be blocked by glucocorticoid receptor antagonists. nih.govaminer.org The proposed mechanism involves the downregulation of phosphodiesterase 3B, leading to increased intracellular cAMP levels and activation of protein kinase A (PKA). nih.govaminer.org PKA, in turn, phosphorylates and activates hormone-sensitive lipase (B570770) (HSL) and adipose triglyceride lipase (ATGL), key enzymes in the lipolytic cascade. oup.comnih.govaminer.org This leads to an efflux of FFAs from adipocytes into the bloodstream. nih.govaminer.org
Development and Validation of Non-Human Biological Models for Pharmacological Research
In Vivo Animal Models for Anti-inflammatory and Immunosuppressive Mechanistic Studies
The preclinical evaluation of 9alpha-Fluoroprednisolone acetate, a synthetic corticosteroid, relies on various in vivo animal models to elucidate its anti-inflammatory and immunosuppressive properties. These models are crucial for understanding the compound's mechanism of action and predicting its potential therapeutic efficacy in humans.
Commonly, rodent models are employed in the initial screening and mechanistic studies of anti-inflammatory agents. nih.govaccscience.com Models of acute inflammation, such as carrageenan-induced paw edema in rats, are utilized to assess the compound's ability to inhibit the early exudative phase of inflammation. researchgate.net Another relevant model is the croton oil-induced ear edema in mice or rats, which involves the topical application of an irritant to induce an inflammatory response characterized by edema and cellular infiltration. ijpras.com This model is particularly useful for evaluating the topical anti-inflammatory activity of corticosteroids like 9alpha-Fluoroprednisolone acetate. The inflammatory cascade in this model is mediated by protein kinase C activation, leading to the release of various inflammatory mediators, including prostaglandins (B1171923) and leukotrienes. ijpras.com
For studying immunosuppressive effects, more complex models are required. These can include models of delayed-type hypersensitivity (DTH) reactions, which are T-cell mediated inflammatory responses. The effect of 9alpha-Fluoroprednisolone acetate on the DTH response would provide insights into its impact on cell-mediated immunity. Furthermore, models of autoimmune diseases in rodents, such as collagen-induced arthritis in mice or adjuvant-induced arthritis in rats, can be employed to evaluate the compound's efficacy in a chronic inflammatory and autoimmune setting.
In a study investigating the acute effects of 9alpha-Fluoroprednisolone acetate in cattle, researchers monitored changes in blood leukocyte counts. nih.gov This provides information on the compound's systemic effects on immune cell populations, a key aspect of its immunosuppressive activity. Specifically, the study looked at eosinophils, lymphocytes, monocytes, and neutrophils. nih.gov
The selection of an appropriate animal model is critical and depends on the specific research question. nih.gov While rodent models are valuable for high-throughput screening and initial mechanistic studies, larger animal models, such as pigs, may be used in later stages of preclinical development due to their physiological and anatomical similarities to humans, particularly in dermatological research. researchgate.net
A study on the effect of 9-fluoroprednisolone acetate on milk synthesis in rats also provides insights into its biological activity in a whole-animal system. nih.gov While not a direct model of inflammation, it demonstrates the compound's systemic effects and its influence on physiological processes. nih.gov
Ex Vivo Tissue Permeation and Distribution Studies (e.g., Skin Models)
Ex vivo tissue permeation studies are essential for characterizing the absorption and distribution of topically applied corticosteroids like 9alpha-Fluoroprednisolone acetate. These studies typically utilize excised skin from various species, including humans and animals, in a Franz diffusion cell apparatus. nih.gov This methodology allows for the determination of key pharmacokinetic parameters such as the permeability coefficient (Kp), which quantifies the rate at which the compound penetrates the skin.
The choice of skin model is a critical factor in the relevance and predictive value of these studies. Human skin is considered the "gold standard" for predicting percutaneous absorption in humans. researchgate.netnih.gov However, due to limited availability and ethical considerations, animal skin models are frequently used. researchgate.net Porcine (pig) skin is often considered a suitable surrogate for human skin due to its similar thickness, follicular density, and lipid composition. researchgate.net In contrast, rodent skin tends to be more permeable than human skin and may overestimate the extent of absorption. researchgate.net
A comparative study on the percutaneous absorption of a related corticosteroid, L-6400 (a novel oxazolino corticosteroid), and triamcinolone acetonide highlighted species-dependent differences in skin permeability between rats, pigs, and humans. nih.gov In this study, the permeability constants were determined for both compounds across the different species. nih.gov While specific data for 9alpha-Fluoroprednisolone acetate was not presented in this particular abstract, the methodology is directly applicable.
Microhistoautoradiography is a valuable technique used in conjunction with permeation studies to visualize the distribution of the radiolabeled compound within the different layers of the skin. nih.gov For instance, studies have shown that a significant portion of topically applied corticosteroids remains in the epidermis. nih.gov
The data generated from these ex vivo studies are crucial for formulation development, as they help in optimizing the vehicle to enhance drug delivery into or through the skin.
Table 1: Comparative Permeability of Corticosteroids Across Different Species
| Species | Compound | Applied Dose (%) | Permeability Constant (Kp) |
| Rat | L-6400 | 4.0 | 0.28 |
| Rat | Triamcinolone Acetonide | 8.7 | 0.42 |
| Pig | L-6400 | 1.5 | 0.16 |
| Pig | Triamcinolone Acetonide | 0.5 | 0.07 |
| Human | L-6400 | 1.1 | 0.82 |
| Human | Triamcinolone Acetonide | 0.9 | 0.94 |
Data adapted from a comparative study on a related corticosteroid, L-6400, and triamcinolone acetonide. nih.gov
Organ Culture and Isolated Cell System Applications in Preclinical Research
Organ culture and isolated cell systems provide valuable in vitro platforms for investigating the cellular and molecular mechanisms of action of 9alpha-Fluoroprednisolone acetate, bridging the gap between biochemical assays and whole-animal studies. These models allow for the study of drug effects in a more controlled environment, minimizing the systemic complexities of in vivo models.
Human cortical organoids, three-dimensional self-organizing structures derived from human pluripotent stem cells, are emerging as a sophisticated in vitro model to study neural development and disease. biorxiv.org While not directly reported for 9alpha-Fluoroprednisolone acetate, the technology to generate well-patterned organoids offers a potential avenue to investigate the effects of corticosteroids on brain development and inflammation in a human-relevant context. biorxiv.org
Isolated cell systems, such as primary cell cultures or established cell lines, are widely used to screen for anti-inflammatory and immunosuppressive activity. For instance, cultures of immune cells like macrophages, lymphocytes, and neutrophils can be stimulated with inflammatory agents (e.g., lipopolysaccharide) to induce the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and other inflammatory mediators. The ability of 9alpha-Fluoroprednisolone acetate to inhibit the production of these molecules can be quantified to determine its potency and efficacy at a cellular level.
Furthermore, studies on the translocation of the glucocorticoid receptor (GR) can be performed in isolated cells. Upon binding to a corticosteroid like 9alpha-Fluoroprednisolone acetate, the GR translocates from the cytoplasm to the nucleus, where it modulates the expression of target genes. A study on VBP15, a novel Δ9,11 steroid, utilized in vitro screens for NF-κB inhibition and GR translocation to the nucleus to select it as a lead compound. nih.gov This highlights the importance of such assays in the preclinical development of steroidal anti-inflammatory drugs.
While specific studies utilizing organ culture or isolated cell systems for 9alpha-Fluoroprednisolone acetate were not prominently found in the provided search results, the methodologies are standard practice in corticosteroid research. These systems are invaluable for dissecting signaling pathways, identifying molecular targets, and understanding the cell-specific effects of the compound.
Pharmacokinetic and Pharmacodynamic Studies in Non-Human Species
Absorption, Distribution, and Excretion (ADE) Research in Animal Models
Pharmacokinetic studies detailing the absorption, distribution, and excretion (ADE) of 9alpha-Fluoroprednisolone acetate are fundamental to understanding its disposition in the body. While specific ADE data for 9alpha-Fluoroprednisolone acetate is not extensively detailed in the provided results, the methodologies and general principles can be inferred from studies on similar compounds.
For orally administered corticosteroids, absorption from the gastrointestinal tract is a key parameter. Bioavailability, the fraction of the administered dose that reaches systemic circulation, is a critical measure. For instance, a study on the novel steroid VBP15 reported oral bioavailability of 74.5% in mice and 53.2% in dogs, indicating good absorption in these species. nih.gov Similar studies would be necessary to characterize the oral bioavailability of 9alpha-Fluoroprednisolone acetate.
Following absorption, the distribution of the compound to various tissues and organs determines its sites of action and potential for off-target effects. Studies in non-human primates and mice have shown the distribution of therapeutic molecules to specific tissues like the epidermis following systemic administration. bioworld.com For corticosteroids, distribution to inflamed tissues is of particular interest.
Excretion studies identify the routes by which the parent compound and its metabolites are eliminated from the body, typically via urine and feces. These studies often involve the administration of a radiolabeled form of the drug to track its elimination pathways. A study on the percutaneous absorption of L-6400, a related corticosteroid, involved the analysis of bile and feces for radioactivity, indicating the importance of these excretion routes. nih.gov
The terminal half-life of a drug, which is the time it takes for the plasma concentration to decrease by half, is a key pharmacokinetic parameter that influences the dosing regimen. For VBP15, the terminal half-life was determined to be 0.35 hours in mice, 0.58 hours in rats, and 5.42 hours in dogs. nih.gov
Metabolite Identification and Profiling in Animal Tissues and Biological Fluids
The biotransformation of 9alpha-Fluoroprednisolone acetate into various metabolites is a critical aspect of its pharmacology and toxicology. Identifying and profiling these metabolites in animal tissues and biological fluids (e.g., plasma, urine, feces) is essential for a comprehensive understanding of the drug's fate in the body.
High-performance liquid chromatography (HPLC) coupled with diode array detection and mass spectrometry (MS) is a powerful analytical technique used for the identification and characterization of drug metabolites. nih.gov A study focused on identifying related substances in 9alpha-Fluoroprednisolone-21 acetate demonstrated the utility of this approach. nih.gov In this study, reversed-phase and normal-phase HPLC were used to separate potential impurities and degradation products. nih.gov The use of a rapid scanning UV detector allowed for the characterization of the UV spectra of the chromatographic peaks, aiding in the identification of related substances. nih.gov
The study on 9alpha-Fluoroprednisolone-21 acetate successfully identified several related substances, including 9alpha-fluorohydrocortisone acetate, 9alpha-bromoprednisolone acetate, 9beta,11beta-epoxyprednisolone acetate, and 9(11)-dehydroprednisolone acetate. nih.gov The identities of 9alpha-bromoprednisolone acetate and 9alpha-fluorohydrocortisone acetate were confirmed through detailed mass spectrometric analysis of the isolated substances. nih.gov
Metabolic stability assays using liver microsomes from different species (e.g., human, dog, monkey) are often conducted in vitro to predict the in vivo metabolic clearance of a drug. A study on VBP15 and VBP6 showed that ≥80% of the parent compound remained after 1 hour of incubation with human, dog, and monkey liver microsomes, indicating good metabolic stability. nih.gov Similar assays would be crucial for evaluating the metabolic stability of 9alpha-Fluoroprednisolone acetate.
The identification of metabolites is important because they may have their own pharmacological activity or contribute to adverse effects. A comprehensive metabolite profile is a key component of the preclinical data package required for regulatory approval of a new drug.
Table 2: Identified Related Substances in 9alpha-Fluoroprednisolone Acetate
| Related Substance | Method of Identification |
| 9alpha-Fluorohydrocortisone acetate | Reversed-phase HPLC, UV spectroscopy, Mass spectrometry |
| 9alpha-Bromoprednisolone acetate | Reversed-phase HPLC, UV spectroscopy, Mass spectrometry |
| 9beta,11beta-Epoxyprednisolone acetate | Reversed-phase HPLC, UV spectroscopy |
| 9(11)-Dehydroprednisolone acetate | Reversed-phase HPLC, UV spectroscopy |
Data from a study on the identification of related substances in 9alpha-Fluoroprednisolone-21 acetate. nih.gov
Preclinical Research Methodologies and Translational Models
Preclinical Pharmacokinetics/Pharmacodynamics (PK/PD)
The relationship between the exposure to 9alpha-Fluoroprednisolone acetate (B1210297) and its pharmacological effects has been investigated in various preclinical animal models. These studies are crucial for understanding the concentration-effect relationship and for predicting efficacious dosing regimens. The primary pharmacological action of 9alpha-Fluoroprednisolone acetate, a potent corticosteroid, is its anti-inflammatory effect. Preclinical models often aim to quantify this effect in relation to the measured concentrations of the drug in plasma or at the site of action.
Bovine Models of Disease
In cattle, 9alpha-Fluoroprednisolone acetate, also known as isoflupredone (B118300) acetate, has been evaluated for its efficacy in treating inflammatory conditions such as bovine respiratory disease (BRD) and mastitis.
In a study involving weanling heifers with experimentally induced Mannheimia haemolytica bronchopneumonia, the addition of isoflupredone acetate to an oxytetracycline (B609801) regimen resulted in faster clinical improvement and partially attenuated the reduction in dry matter intake and average daily gain observed in the first week after experimental challenge. avma.org While this study demonstrated a positive pharmacological response, it did not include pharmacokinetic data to directly correlate the clinical outcomes with plasma concentrations of the drug.
Another study in high-risk stocker calves with naturally occurring BRD investigated the ancillary use of isoflupredone acetate. uark.eduuark.edu This research noted a tendency for greater average daily gain between days 14 and 28 in the group receiving isoflupredone acetate. uark.edu Hematological parameters were also affected, with treated calves showing higher neutrophil and lower lymphocyte counts upon recheck. uark.edu However, a direct correlation with drug exposure levels was not established.
In a model of endotoxin-induced mastitis in dairy cows, intravenous administration of isoflupredone acetate did not lead to measurable differences in heart rate, rectal temperature, rumen motility, or milk production when compared to untreated mastitic controls. researchgate.net Interestingly, healthy cows treated with the compound did exhibit a higher heart rate. researchgate.net An earlier study from 1971 reported on the acute effects of 9-fluoroprednisolone acetate on blood leukocytes and the somatic cell content of milk in cattle, indicating a systemic pharmacological response. nih.gov A 1970 study in rats also explored its impact on milk synthesis. nih.gov However, these older studies lack the detailed pharmacokinetic measurements necessary for establishing a clear exposure-response relationship.
More recent research in dairy cows in early lactation found that treatment with isoflupredone acetate, alone or with insulin (B600854), led to higher serum concentrations of beta-hydroxybutyrate and nonesterified fatty acids one week after treatment, and an increased likelihood of developing subclinical ketosis. nih.gov There were no significant effects on milk production or reproductive performance. nih.gov Again, the specific plasma concentrations of isoflupredone acetate that led to these metabolic changes were not reported.
The following table summarizes the findings from preclinical studies on the pharmacological response to 9alpha-Fluoroprednisolone acetate (isoflupredone acetate) in bovine models. It is important to note the general absence of corresponding pharmacokinetic data in these studies, which precludes a direct correlation of exposure with the observed effects.
Interactive Data Table: Pharmacological Response to 9alpha-Fluoroprednisolone Acetate in Bovine Models
| Preclinical Model | Pharmacological Response Parameter | Observed Effect of 9alpha-Fluoroprednisolone Acetate | Exposure Data (Plasma/Tissue Concentration) | Citation |
| Mannheimia haemolytica Bronchopneumonia in Heifers | Clinical Improvement | Faster clinical improvement when used as adjunct therapy. | Not Reported | avma.org |
| Mannheimia haemolytica Bronchopneumonia in Heifers | Dry Matter Intake (DMI) and Average Daily Gain (ADG) | Partially attenuated the reduction in DMI and ADG in the first week. | Not Reported | avma.org |
| Bovine Respiratory Disease (BRD) in Stocker Calves | Average Daily Gain (ADG) | Tended to exhibit greater ADG between days 14 and 28. | Not Reported | uark.edu |
| Bovine Respiratory Disease (BRD) in Stocker Calves | Hematology | Higher neutrophils and lower lymphocytes at recheck. | Not Reported | uark.eduuark.edu |
| Endotoxin-Induced Mastitis in Dairy Cows | Heart Rate, Rectal Temperature, Rumen Motility, Milk Production | No significant difference compared to untreated mastitic controls. | Not Reported | researchgate.net |
| Healthy Dairy Cows | Heart Rate | Higher heart rate over 14 hours post-administration. | Not Reported | researchgate.net |
| Early Lactation Dairy Cows | Metabolic Parameters | Higher serum beta-hydroxybutyrate and nonesterified fatty acids 1 week post-treatment. | Not Reported | nih.gov |
| Early Lactation Dairy Cows | Incidence of Subclinical Ketosis | Increased likelihood of developing subclinical ketosis 1 week post-treatment. | Not Reported | nih.gov |
Equine Model of Synovitis
A more direct investigation into the relationship between exposure and pharmacological response was conducted in an equine model of lipopolysaccharide-induced synovitis. nih.gov In this study, both pharmacokinetic and pharmacodynamic parameters were assessed following intra-articular administration of isoflupredone acetate.
The maximum plasma concentration (Cmax) of isoflupredone was found to be 2.45 ± 0.61 ng/mL at 2.5 ± 0.75 hours, with concentrations falling below the limit of quantitation by 72 hours. nih.gov In synovial fluid, the drug was no longer detectable by 96 hours post-administration. nih.gov
The pharmacological response was evaluated by measuring changes in joint circumference and the maximum angle of pain-free joint flexion. A significant decrease in joint circumference was observed in the isoflupredone-treated group compared to the saline group at 24 and 48 hours post-drug administration. nih.gov Furthermore, a significant difference in pain-free joint flexion was noted between the treatment and saline groups on day 4 post-treatment. nih.gov
These findings suggest a correlation between the presence of isoflupredone in the synovial fluid and plasma and the observed anti-inflammatory effects. The duration of the clinical benefit appears to align with the detection time of the drug.
The following table presents the correlated exposure and pharmacological response data from the equine synovitis model.
Interactive Data Table: Correlation of Exposure with Pharmacological Response in an Equine Synovitis Model
| Pharmacokinetic Parameter (Exposure) | Value | Pharmacological Response Parameter | Observed Effect | Citation |
| Maximum Plasma Concentration (Cmax) | 2.45 ± 0.61 ng/mL | Joint Circumference | Significantly decreased at 24 and 48 hours post-administration. | nih.gov |
| Time to Maximum Plasma Concentration (Tmax) | 2.5 ± 0.75 hours | Pain-Free Joint Flexion | Significantly different from saline group on day 4 post-treatment. | nih.gov |
| Detection Time in Plasma | < 72 hours | nih.gov | ||
| Detection Time in Synovial Fluid | < 96 hours | nih.gov |
Advanced Analytical and Bioanalytical Methodologies
Chromatographic Techniques for Compound Analysis and Purity Assessment
Chromatographic methods form the cornerstone of separating 9alpha-Fluoroprednisolone acetate (B1210297) from related substances, impurities, and matrix components. These techniques are indispensable for both quantitative analysis and the assessment of compound purity.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of corticosteroids. nih.gov Method development for 9alpha-Fluoroprednisolone acetate often involves a reversed-phase approach, which is effective for separating compounds with moderate to low polarity. nih.gov
A typical HPLC method would be developed and validated according to International Council for Harmonisation (ICH) guidelines to ensure its reliability and consistency. ijrps.comresearchgate.net This validation process assesses parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness. researchgate.net For instance, a method for a related compound, fludrocortisone (B194907) acetate, utilized a C18 column with a gradient elution of phosphate (B84403) buffer and acetonitrile. ijrps.comresearchgate.net The separation is typically monitored using a UV detector, often at a wavelength around 240 nm, where the corticosteroid structure exhibits strong absorbance. ijrps.comresearchgate.net
Research has demonstrated the successful use of HPLC with diode array detection (DAD) for identifying related substances in 9alpha-Fluoroprednisolone acetate. nih.gov This setup allows for the acquisition of UV spectra for each chromatographic peak, aiding in the preliminary identification of impurities. nih.gov Both reversed-phase and normal-phase HPLC procedures have been employed to characterize potential and effective related substances. nih.gov
Interactive Data Table: Example HPLC Method Parameters for Corticosteroid Analysis
| Parameter | Value | Reference |
| Column | Waters, X-Bridge Shield RP18, (150 X 4.6-mm), 3.5-µm | ijrps.comresearchgate.net |
| Mobile Phase A | pH 3.0 Phosphate buffer:Acetonitrile (90:10) | ijrps.comresearchgate.net |
| Mobile Phase B | pH 3.0 Phosphate buffer:Acetonitrile (65:35) | ijrps.comresearchgate.net |
| Flow Rate | 1.2 mL/min | ijrps.comresearchgate.net |
| Injection Volume | 100 µL | ijrps.comresearchgate.net |
| Detection Wavelength | 240 nm | ijrps.comresearchgate.net |
| Run Time | 45 minutes | ijrps.comresearchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) for Steroid Profiling and Detection
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the comprehensive analysis of steroids, known as steroid profiling. nih.gov Due to the low volatility of corticosteroids, a derivatization step is typically required to make them suitable for GC analysis. nih.govresearchgate.net This process converts the steroid molecules into more volatile derivatives, often by silylation. researchgate.net
The high-resolution separation capabilities of GC, combined with the sensitive and specific detection of MS, allow for the identification and quantification of a wide range of steroids and their metabolites in complex biological matrices. nih.gov GC-MS methods are valued for their reproducibility and ability to separate structurally similar steroids. nih.gov The development and validation of GC-MS methods for steroids often follow established guidelines to ensure accuracy and reliability. mdpi.com For instance, a method for anabolic steroids in feed samples involved solvent extraction followed by solid-phase extraction for sample cleanup before derivatization and GC-MS analysis. researchgate.net
Interactive Data Table: Typical GC-MS Operating Conditions for Steroid Analysis
| Parameter | Value | Reference |
| Carrier Gas | Helium | nih.gov |
| Flow Rate | 1.5 mL/min (constant) | mdpi.com |
| Injector Temperature | 280 °C | mdpi.com |
| Column Temperature Program | Initial 80°C, ramp to 140°C at 10°C/min, then ramp to 280°C at 20°C/min, hold for 10 min | mdpi.com |
| Derivatization Agent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | researchgate.net |
Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) for Trace Analysis
For the detection of trace levels of 9alpha-Fluoroprednisolone acetate and other corticosteroids, Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) is the method of choice. mdpi.comendocrine-abstracts.org This technique offers exceptional sensitivity and selectivity, making it ideal for analyzing complex biological samples like urine and plasma. mdpi.comfrontiersin.org The use of smaller particle size columns in UHPLC allows for faster separations and higher resolution compared to conventional HPLC. lcms.czresearchgate.net
UHPLC-MS/MS methods are often developed for the simultaneous quantification of multiple steroids. frontiersin.orgendocrine-abstracts.org These methods typically involve a simple sample preparation step, such as liquid-liquid extraction or protein precipitation, followed by chromatographic separation on a C18 column. frontiersin.orgendocrine-abstracts.org The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor ion and its characteristic product ions for each analyte. mdpi.com Recent advancements, such as the use of novel ionization sources like UniSpray™, have further enhanced the sensitivity of these methods, achieving low limits of detection (LOD) and quantification (LOQ). mdpi.com
Interactive Data Table: UHPLC-MS/MS Parameters for Corticosteroid Analysis in Urine
| Parameter | Value | Reference |
| Chromatography System | Waters Acquity I-Class UPLC System | mdpi.com |
| Column | BEH C18 (100 mm × 2.1 mm, 1.7 µm) | mdpi.com |
| Mobile Phase A | 0.1% formic acid in acetonitrile | mdpi.com |
| Mobile Phase B | 0.1% formic acid in water | mdpi.com |
| Flow Rate | 300 µL/min | mdpi.com |
| Column Temperature | 45 °C | mdpi.com |
| Ionization Mode | Positive Mode UniSpray™ | mdpi.com |
| Capillary Voltage | 3.0 kV | mdpi.com |
| Desolvation Gas Flow | 1000 L/h at 600 °C | mdpi.com |
| Source Temperature | 150 °C | mdpi.com |
Spectroscopic and Spectrometric Characterization Methods
While chromatographic techniques are excellent for separation and quantification, spectroscopic and spectrometric methods are essential for the definitive structural elucidation and confirmation of 9alpha-Fluoroprednisolone acetate.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise chemical structure of organic molecules, including complex steroids like 9alpha-Fluoroprednisolone acetate. nih.govresearchgate.net Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to gain a complete picture of the molecule's connectivity and stereochemistry. nih.gov
¹H NMR provides information about the number and environment of protons, while ¹³C NMR reveals the carbon skeleton of the molecule. nih.gov The introduction of a fluorine atom at the 9-alpha position creates characteristic shifts and coupling patterns in both ¹H and ¹³C NMR spectra, which are crucial for confirming its presence and location. jeol.com 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, allowing for the complete assignment of all signals in the spectra. nih.gov
Interactive Data Table: Key NMR Experiments for Structural Elucidation
| NMR Experiment | Information Provided | Reference |
| ¹H NMR | Number, type, and connectivity of protons. | nih.govnih.gov |
| ¹³C NMR | Number and type of carbon atoms, providing a map of the carbon skeleton. | nih.govnih.gov |
| ¹⁹F NMR | Direct observation of the fluorine nucleus, confirming its presence and chemical environment. | jeol.com |
| COSY | Shows correlations between coupled protons, helping to trace out spin systems. | nih.gov |
| HSQC | Correlates each proton with the carbon atom it is directly attached to. | nih.gov |
| HMBC | Shows correlations between protons and carbons that are two or three bonds away, revealing long-range connectivity. | nih.gov |
High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation and Impurity Profiling
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are used to determine the elemental composition of a molecule and to confirm its molecular formula. core.ac.uk This technique is invaluable for the unambiguous identification of 9alpha-Fluoroprednisolone acetate and for the characterization of its impurities. nih.gov
When coupled with liquid chromatography (LC-HRMS), it becomes a powerful platform for impurity profiling. nih.govwaters.com HRMS can detect and identify co-eluting impurities at very low levels. nih.gov The high mass accuracy allows for the generation of highly selective reconstructed ion chromatograms, which helps to distinguish analytes from matrix background noise. core.ac.uk This is particularly important in complex matrices where isobaric interferences can be a problem for lower resolution mass spectrometers. core.ac.uk The data obtained from HRMS, including accurate mass and fragmentation patterns (MS/MS), can be used to propose structures for unknown impurities, which is a critical step in ensuring the safety and quality of the drug substance. waters.com
Interactive Data Table: Application of HRMS in Compound Analysis
| Application | Description | Reference |
| Molecular Formula Confirmation | The high mass accuracy (typically <5 ppm error) allows for the confident determination of the elemental composition of the parent compound. | core.ac.uk |
| Impurity Identification | Enables the detection and identification of process-related and degradation impurities, even at trace levels. | nih.govwaters.com |
| Structural Elucidation of Impurities | In conjunction with MS/MS fragmentation data, HRMS can help to elucidate the structures of unknown impurities. | waters.com |
| Enhanced Selectivity | The ability to use narrow mass tolerance windows reduces background interference and improves the signal-to-noise ratio for analytes in complex matrices. | core.ac.uk |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
Spectroscopic methods are indispensable tools for the structural elucidation and functional group analysis of corticosteroids like 9alpha-Fluoroprednisolone acetate. Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the molecule's chemical bonds and conjugated systems.
Infrared (IR) Spectroscopy is utilized to identify the various functional groups present within the 9alpha-Fluoroprednisolone acetate molecule by measuring the absorption of infrared radiation, which induces molecular vibrations (stretching and bending). numberanalytics.com The steroid's complex structure, which includes carbonyl groups, hydroxyl groups, an acetate ester, carbon-carbon double bonds, and a carbon-fluorine bond, gives rise to a unique and characteristic IR spectrum. numberanalytics.comepa.gov Key functional groups and their expected absorption regions are critical for confirming the molecular identity. vscht.czresearchgate.net
Interactive Table: Expected IR Absorption Bands for 9alpha-Fluoroprednisolone Acetate
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| O-H (Alcohol) | Stretching | 3200-3600 (Broad) |
| C-H (Alkene) | Stretching | 3000-3100 |
| C-H (Alkane) | Stretching | 2850-3000 |
| C=O (Ketone, Ring) | Stretching | ~1710 |
| C=O (Ketone, Side Chain) | Stretching | ~1660 (Conjugated) |
| C=O (Acetate Ester) | Stretching | 1735-1750 |
| C=C (Alkene) | Stretching | 1600-1680 |
| C-O (Ester/Alcohol) | Stretching | 1000-1300 |
| C-F (Fluoride) | Stretching | 1000-1400 |
Ultraviolet-Visible (UV-Vis) Spectroscopy is employed to analyze the α,β-unsaturated ketone system within the A-ring of the steroid nucleus (the pregna-1,4-diene-3,20-dione structure). This conjugated system of double bonds absorbs UV light, producing a characteristic spectrum. nih.gov For corticosteroids with a prednisolone-type structure, the maximum absorption wavelength (λmax) is typically observed in the range of 242-246 nm. jocpr.comsielc.com While specific data for 9alpha-Fluoroprednisolone acetate is not always detailed in general literature, its structural similarity to prednisolone (B192156) (λmax ~246 nm) and cortisone (B1669442) 21-acetate (λmax ~242 nm) allows for a reliable estimation of its λmax. jocpr.comsielc.com This property is fundamental for quantitative analysis using UV detection in techniques like High-Performance Liquid Chromatography (HPLC). nih.gov
Advanced Sample Preparation and Extraction Techniques for Complex Biological Matrices
The analysis of 9alpha-Fluoroprednisolone acetate in biological samples such as plasma, urine, or saliva presents significant challenges due to the complexity of the matrix and the typically low concentrations of the analyte. nih.gov Effective sample preparation is therefore a critical step to remove interfering substances (e.g., proteins, lipids) and concentrate the analyte prior to instrumental analysis. arborassays.comzellx.de
Optimization of Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Protocols
Liquid-Liquid Extraction (LLE) is a conventional method for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. For corticosteroids, solvents such as diethyl ether or ethyl acetate are commonly used. arborassays.comzellx.de The optimization of LLE protocols involves the careful selection of the organic solvent, adjustment of the sample's pH to ensure the analyte is in a neutral form, and optimizing the solvent-to-sample volume ratio to achieve high recovery. arborassays.com
Solid Phase Extraction (SPE) is a more modern and often more efficient alternative to LLE, offering advantages such as reduced solvent consumption, higher analyte concentration factors, and amenability to automation. sigmaaldrich.comphenomenex.com The technique involves passing the liquid sample through a cartridge containing a solid sorbent. The analyte is retained on the sorbent while matrix components are washed away. Finally, the analyte is eluted with a small volume of a strong solvent. sigmaaldrich.com Optimization of SPE protocols is crucial for achieving high recovery and purity. nih.govmdpi.com Key parameters include the selection of the sorbent chemistry (e.g., reversed-phase C18, hydrophilic-lipophilic balanced (HLB) polymers), sample pH, composition of wash solutions, and the choice of elution solvent. windows.netnih.gov
Interactive Table: Comparison of Optimized SPE and LLE Parameters for Corticosteroid Extraction
| Parameter | Solid Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Principle | Partitioning between a solid sorbent and liquid sample. | Partitioning between two immiscible liquid phases. |
| Typical Sorbents/Solvents | Reversed-phase (C18, C8), Polymeric (HLB, Strata-X). | Ethyl acetate, Diethyl ether, Dichloromethane. arborassays.combiotage.co.jp |
| Sample Pre-treatment | pH adjustment, dilution with buffer, protein precipitation. windows.net | pH adjustment to ensure analyte neutrality. |
| Wash Step | Aqueous buffers, sometimes with low percentage of organic solvent to remove interferences. nih.gov | Back-extraction with a clean aqueous phase. arborassays.com |
| Elution/Final Solvent | Methanol (B129727), Acetonitrile, Ethyl acetate, or mixtures. windows.net | The extraction solvent itself. |
| Key Optimization Factors | Sorbent type, sample pH, wash solvent composition, elution solvent composition and volume. nih.gov | Extraction solvent polarity and selectivity, solvent-to-sample ratio, pH, mixing time. arborassays.com |
Microextraction Techniques for Limited Volume Samples
When dealing with samples of limited volume, such as those from pediatric patients or specific micro-sampling sites, microextraction techniques are invaluable. mdpi.com These methods are miniaturized versions of conventional extraction techniques, designed to handle sample volumes in the microliter range while minimizing solvent use and waste, aligning with the principles of green chemistry. ijrpc.comhilarispublisher.com
Dispersive Liquid-Liquid Microextraction (DLLME) is a rapid and efficient technique where a mixture of an extraction solvent (a few microliters of a water-immiscible organic solvent, e.g., carbon tetrachloride) and a disperser solvent (a water-miscible solvent like methanol or acetone) is rapidly injected into the aqueous sample. tandfonline.commdpi.com This creates a cloudy solution of fine droplets, maximizing the surface area for extraction and enabling rapid partitioning of the analyte into the extraction solvent. ijrpc.comtandfonline.com The mixture is then centrifuged to collect the sedimented organic phase for analysis. Variations like surfactant-based or ionic liquid-based DLLME have been developed to enhance efficiency and applicability for corticosteroids. tandfonline.comnih.gov
Microextraction by Packed Sorbent (MEPS) is a miniaturization of SPE. mdpi.com In MEPS, a small amount of sorbent (1-2 mg) is packed directly into a syringe barrel. mdpi.com The sample is drawn through the sorbent, where the analyte is adsorbed. After a wash step, the analyte is eluted with a very small volume of solvent, which can often be directly injected into the analytical instrument. This technique significantly reduces sample and solvent volumes and simplifies the workflow. mdpi.com
Environmental Fate and Ecological Impact Research
Environmental Degradation Pathways and Metabolite Formation in Natural Systems
The introduction of a fluorine atom at the 9-alpha position of the steroid nucleus, a common modification in synthetic corticosteroids to enhance potency, also significantly increases the molecule's chemical stability. This stability, conferred by the strong carbon-fluorine bond, suggests that 9alpha-Fluoroprednisolone acetate (B1210297) is likely to be more resistant to environmental degradation compared to its non-fluorinated counterparts nih.gov. While specific degradation pathways for 9alpha-Fluoroprednisolone acetate in natural systems have not been extensively documented, several general pathways for glucocorticoids are recognized.
Photodegradation: Solar radiation is a potential pathway for the degradation of some glucocorticoids in aquatic environments. For instance, studies on other glucocorticoids like prednisone and prednisolone (B192156) have shown they can undergo photodegradation in water nih.gov. The primary degradation steps often involve the oxidative cleavage of the side chain at C-17 and rearrangement of the cyclohexadiene moiety nih.gov. It is plausible that 9alpha-Fluoroprednisolone acetate could undergo similar photolytic processes, although the fluorine atom might influence the reaction rates and the resulting photoproducts.
Biodegradation: The microbial degradation of synthetic steroids, particularly halogenated ones, is generally considered to be a slow process. The recalcitrance of fluorinated pharmaceuticals to biodegradation is a significant environmental concern nih.govmdpi.com. While numerous microorganisms are capable of degrading the basic steroid structure, the presence of the fluorine atom can inhibit enzymatic activity. Studies on the biodegradation of other glucocorticoids, such as dexamethasone (B1670325) (which also contains a 9-alpha fluorine atom), have shown limited removal in some wastewater treatment processes. However, some research indicates that under specific conditions, microbial communities in aquifer media can contribute to the degradation of glucocorticoids like hydrocortisone (B1673445) and dexamethasone researchgate.net. The initial steps in the biodegradation of steroids often involve hydroxylation and side-chain cleavage, but the specific metabolites of 9alpha-Fluoroprednisolone acetate in environmental systems are yet to be identified.
Hydrolysis: The acetate group at the C-21 position of 9alpha-Fluoroprednisolone acetate could be susceptible to hydrolysis, yielding the active compound 9alpha-Fluoroprednisolone. This reaction could occur abiotically in water or be mediated by microbial enzymes.
Due to the limited specific data, the table below summarizes the degradation information for related glucocorticoid compounds to provide a comparative context.
| Compound | Degradation Pathway | Key Findings |
| Prednisone/Prednisolone | Photodegradation | Undergoes solar degradation in water, with kinetic constants influenced by environmental conditions. nih.gov |
| Dexamethasone | Biodegradation | Shows variable and often limited removal in wastewater treatment and aquifer systems. researchgate.net |
| Hydrocortisone | Biodegradation | More susceptible to biological wastewater treatment compared to some synthetic, fluorinated glucocorticoids. nih.gov |
Aquatic and Terrestrial Ecotoxicology Studies in Model Organisms
Aquatic Ecotoxicology: The presence of synthetic glucocorticoids in aquatic environments is a growing concern due to their potential to affect the growth, reproduction, and development of aquatic life nih.gov. Studies on prednisolone and dexamethasone have demonstrated toxic effects on various aquatic organisms. For example, dexamethasone has been shown to inhibit the population growth of the freshwater crustacean Ceriodaphnia dubia at low concentrations unina.itmdpi.com. The photochemical derivatives of these compounds can sometimes be more toxic than the parent compounds unina.it.
Furthermore, the potential cleavage of the carbon-fluorine bond during degradation could release fluoride (B91410) ions (F-) into the aquatic environment. Fluoride itself can be toxic to aquatic organisms, with effects varying based on water hardness and the specific species. In soft waters, fluoride concentrations as low as 0.5 mg/L can adversely affect sensitive freshwater invertebrates and fish nih.govresearchgate.net. The toxic action of fluoride often involves the inhibition of enzymes, leading to metabolic disruption nih.govresearchgate.net.
The table below presents ecotoxicity data for related glucocorticoids on aquatic model organisms.
| Compound | Organism | Endpoint | Observed Effect Concentration |
| Dexamethasone | Ceriodaphnia dubia (crustacean) | Population growth inhibition (50%) | 0.05 mg/L unina.itmdpi.com |
| Prednisolone | Ceriodaphnia dubia (crustacean) | Median effective concentration | 0.23 mg/L unina.it |
| Dexamethasone | Pseudokircheneriella subcapitata (alga) | No effect on growth | Up to 100 mg/L unina.it |
| Prednisolone | Pseudokircheneriella subcapitata (alga) | No effect on growth | Up to 160 mg/L unina.it |
Terrestrial Ecotoxicology: Information on the terrestrial ecotoxicology of 9alpha-Fluoroprednisolone acetate is even more scarce. The fate and effects of pharmaceuticals in soil are complex, influenced by factors such as soil type, organic matter content, and microbial activity. Glucocorticoids entering the terrestrial environment, for instance through the application of biosolids from wastewater treatment plants, could potentially affect soil organisms and plants. Given the persistence of fluorinated compounds, there is a possibility of bioaccumulation in the soil matrix. However, without specific studies, the impact on soil microbial communities, invertebrates like earthworms, and plant growth remains speculative.
Bioremediation Strategies for Steroid Contaminants in Environmental Media
The development of effective bioremediation strategies for fluorinated steroid contaminants is challenging due to their recalcitrant nature. Conventional wastewater treatment processes often show limited efficiency in removing these compounds nih.gov.
Bioaugmentation and Biostimulation: These strategies involve the introduction of specific microorganisms with the ability to degrade the target contaminant (bioaugmentation) or the stimulation of indigenous microbial populations by adding nutrients or other growth-limiting substances (biostimulation). While some bacteria have been identified that can degrade the basic steroid ring structure, the presence of fluorine in 9alpha-Fluoroprednisolone acetate would likely require specialized enzymatic machinery for cleavage of the C-F bond. Research into microbial defluorination is ongoing, but its application for complex pharmaceutical molecules in environmental matrices is still in its early stages.
Mycoremediation: Some fungi, particularly white-rot fungi, produce powerful extracellular enzymes that can degrade a wide range of persistent organic pollutants. The potential of these fungi to transform fluorinated pharmaceuticals like fluoxetine has been investigated, showing some promise preprints.org. This approach could theoretically be applied to 9alpha-Fluoroprednisolone acetate, but specific studies are needed to determine its efficacy.
Constructed Wetlands and Phytoremediation: These green technologies utilize natural processes to treat contaminated water and soil. Plants and their associated microbial communities can contribute to the degradation and uptake of organic pollutants. While some aquatic plants have shown the ability to remove fluoride from water, their effectiveness in degrading complex fluorinated steroids is unknown nih.gov.
Currently, there are no established and widely applied bioremediation strategies specifically for 9alpha-Fluoroprednisolone acetate. Future research in this area would need to focus on identifying and engineering microorganisms or enzymatic systems capable of efficiently cleaving the carbon-fluorine bond and degrading the steroid backbone.
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying 9alpha-Fluoroprednisolone acetate in biological matrices?
- Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity. For blood glucose modulation studies (a key pharmacological endpoint), validate methods using spike-and-recovery experiments in bovine serum, referencing the 1960 study design where the compound elevated blood glucose in lactating cows . Include internal standards (e.g., deuterated analogs) to correct for matrix effects.
- Quality Control : Ensure limits of detection (LOD) ≤1 ng/mL and precision (CV <15%) per FDA bioanalytical guidelines. Cross-validate with ELISA if antibody specificity is confirmed .
Q. How can researchers ensure synthetic purity and structural fidelity of 9alpha-Fluoroprednisolone acetate?
- Synthesis : Follow Good Manufacturing Practices (GMP) for corticosteroid synthesis, emphasizing fluorination at the 9α position and acetylation at the 21-hydroxy group. Use CAS 338-98-7 as a reference standard .
- Characterization : Employ nuclear magnetic resonance (NMR) for stereochemical confirmation (e.g., 9α-fluoro and 11β-hydroxy groups) and high-performance liquid chromatography (HPLC) with UV detection (λ = 240 nm) for purity assessment (>97% by area normalization) .
Q. What are the primary pharmacological endpoints for evaluating 9alpha-Fluoroprednisolone acetate in preclinical models?
- Key Metrics :
- Blood glucose elevation (10x potency over prednisolone in bovine ketosis models) .
- Electrolyte modulation (e.g., serum phosphorus, sodium, and potassium levels via ion-selective electrodes) .
Advanced Research Questions
Q. How does the 9α-fluoro substitution influence glucocorticoid receptor (GR) binding affinity compared to non-fluorinated analogs?
- Mechanistic Approach : Conduct competitive binding assays using GR-expressing cell lines (e.g., COS-7) with [³H]-dexamethasone as a tracer. Calculate inhibition constants (Ki) and compare to prednisolone. Molecular docking simulations (e.g., AutoDock Vina) can predict fluorine’s role in stabilizing GR-ligand interactions via hydrophobic and halogen bonds .
- Contradictions : Address discrepancies in potency across species (e.g., bovine vs. rodent models) by comparing GR isoform expression and metabolic clearance rates .
Q. What experimental strategies resolve contradictions in reported anti-inflammatory efficacy across studies?
- Data Reconciliation : Perform meta-analysis of dose-response curves from peer-reviewed studies (e.g., ED₅₀ values in murine edema models). Control for variables:
- Vehicle composition (e.g., ethanol vs. aqueous suspensions).
- Disease model (e.g., acute vs. chronic inflammation).
Q. How do structural modifications (e.g., 16α-methyl or 21-acetate groups) alter the metabolic stability of 9alpha-Fluoroprednisolone acetate?
- Comparative Metabolism : Incubate the compound with liver microsomes from target species (e.g., bovine, human). Quantify metabolites via LC-MS and identify hydroxylation/deacetylation pathways. Compare half-life (t½) to dexamethasone and betamethasone derivatives .
- Enzyme Inhibition : Assess CYP3A4/5 inhibition potential to predict drug-drug interactions.
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
